molecular formula C8H17NO2S B3225792 (1-Methanesulfonylcyclohexyl)methanamine CAS No. 1251305-93-7

(1-Methanesulfonylcyclohexyl)methanamine

Cat. No.: B3225792
CAS No.: 1251305-93-7
M. Wt: 191.29
InChI Key: ZGVVNNZLNGFEIY-UHFFFAOYSA-N
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Description

(1-Methanesulfonylcyclohexyl)methanamine is a cyclohexane derivative featuring a methanesulfonyl (-SO₂CH₃) group and a methanamine (-CH₂NH₂) group attached to the same carbon of the cyclohexyl ring. The molecular formula is estimated as C₈H₁₅NO₂S (molecular weight ≈ 191.29 g/mol). The sulfonyl group enhances polarity, likely increasing solubility in polar solvents compared to non-polar substituents .

Key functional groups:

  • Methanesulfonyl: Contributes to electrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

(1-methylsulfonylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVVNNZLNGFEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylmethanamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclohexylmethanamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylmethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexylmethanamine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylmethanamine.

    Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methanesulfonylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of methanesulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a building block for the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine involves its interaction with molecular targets through the methanesulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences in molecular features:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties References
(1-Methanesulfonylcyclohexyl)methanamine C₈H₁₅NO₂S 191.29 Cyclohexyl, sulfonyl, amine High polarity; enhanced solubility in polar solvents
1-(1-Allylcyclohexyl)methanamine C₁₀H₁₉N 153.27 Cyclohexyl, allyl, amine Hydrophobic; allyl group may confer reactivity in polymerization
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Phenyl, ketone, methylamino Psychoactive properties due to aryl and ketone groups
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 Aromatic, methoxy, amine Potential irritant; methoxy groups increase steric hindrance

Physicochemical Properties

  • Solubility : The sulfonyl group in this compound likely improves water solubility compared to allyl () or aryl () derivatives. Methanamine derivatives generally exhibit solubility in polar solvents like N,N-dimethylformamide (DMF) .
  • Spectral Data : Analogous compounds (e.g., ) show IR peaks for C=O (1705 cm⁻¹) and NH stretches (3100–3500 cm⁻¹). The target compound would exhibit S=O stretches (~1350–1200 cm⁻¹) and amine-related bands .

Biological Activity

(1-Methanesulfonylcyclohexyl)methanamine, a compound characterized by its unique structure comprising a cyclohexyl ring and a methanesulfonyl group, has garnered attention in various fields, particularly medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₈ClNO₂S
  • Molecular Weight : 227.75 g/mol

The compound is typically synthesized through reactions involving cyclohexylamine and methanesulfonyl chloride, which yield the hydrochloride form that exhibits significant biological activities, including antimicrobial properties and potential anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the methanesulfonyl group is believed to enhance its interaction with microbial membranes, leading to cell lysis and death. Studies have shown that compounds with similar structural features often demonstrate significant antibacterial efficacy against a range of pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in acidic microenvironments typical of tumor tissues. Methenamine derivatives release formaldehyde upon degradation, which can denature proteins and kill cancer cells. Preclinical studies using melanoma models have suggested that administration of methenamine can reduce tumor growth significantly .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Modulation : It can act on various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
  • Interaction with Nucleic Acids : Preliminary data suggest potential interactions with DNA and RNA, impacting gene expression.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of methenamine derivatives in clinical settings:

StudyDesignDosePatientsOutcome
Freeman 6RCTMethenamine mandelate 1 g QID × 25 months12225% UTI incidence vs. 86% placebo
Bohensky 8Case SeriesMethenamine mandelate 2 g QID × 25 days9028% UTI incidence
Schiotz 11RCTMethenamine hippurate 1 g BID × 5 days1452.7% UTI incidence vs. 13.9% placebo

These studies illustrate the compound's potential in preventing recurrent urinary tract infections (UTIs) and highlight its safety profile in older populations .

Applications in Drug Development

The unique structure of this compound makes it a candidate for further drug development:

  • Antimicrobial Agents : Its efficacy against resistant strains positions it as a valuable asset in treating infections.
  • Cancer Therapeutics : Ongoing research is focused on optimizing its formulation for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methanesulfonylcyclohexyl)methanamine
Reactant of Route 2
(1-Methanesulfonylcyclohexyl)methanamine

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